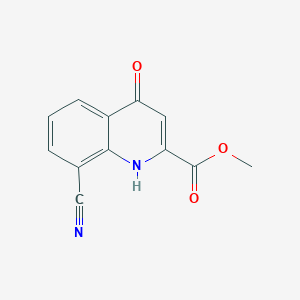

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Description

Quinoline Scaffold Significance in Chemical Research

The quinoline scaffold stands as one of the most significant heterocyclic frameworks in modern chemical research, representing a fundamental building block that has shaped drug discovery and material science for over a century. Quinoline, consisting of benzene fused with nitrogen-containing heterocyclic pyridine, has received considerable attention as a core template in chemical design because of its broad spectrum of chemical reactivity and stability. This heterocyclic aromatic compound serves as a versatile pharmacophore and privileged scaffold, demonstrating outstanding potential as a fused heterocyclic compound with wide-ranging applications in synthetic chemistry.

The importance of the quinoline nucleus in chemical research stems from its unique electronic properties and structural rigidity, which provide an excellent foundation for molecular modification and functionalization. Recent advances have revealed that quinoline represents an indisputable scaffold due to its tremendous benefits in medicinal chemistry research and other valuable areas of scientific endeavor. The quinoline ring system exhibits both electrophilic and nucleophilic substitution reactions, allowing for extensive chemical modifications that can be tailored for specific research objectives.

Contemporary research has demonstrated that quinoline derivatives play crucial roles across various scientific disciplines, ranging from synthetic organic chemistry to advanced materials research. The scaffold's ability to accommodate diverse functional groups while maintaining structural integrity makes it particularly valuable for developing complex molecular architectures. Studies have shown that quinoline-based compounds can be synthesized through numerous established protocols, including classical methods such as Skraup, Friedländer, and Pfitzinger reactions, as well as modern transition metal-catalyzed reactions and green synthesis approaches.

The quinoline framework's significance extends beyond its synthetic accessibility to encompass its role as a versatile building block for creating molecules with enhanced properties. Research has established that modifications to the quinoline core can dramatically alter the compound's chemical behavior, solubility characteristics, and reactivity patterns. This flexibility has made quinoline derivatives essential components in contemporary chemical research, where the development of new materials and compounds with specific properties remains a primary objective.

Historical Context of Substituted Quinolines

The historical development of substituted quinolines represents a fascinating journey through the evolution of organic chemistry, beginning with the initial discovery of quinoline itself and progressing through increasingly sophisticated synthetic methodologies. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning white oil in Greek. This early discovery marked the beginning of an extensive research tradition that would eventually lead to the development of countless quinoline derivatives with diverse applications.

The foundational work in quinoline chemistry was further advanced in 1842 when French chemist Charles Gerhardt obtained a compound by dry distilling quinine, strychnine, or cinchonine with potassium hydroxide, which he termed Chinoilin or Chinolein. Initially, these compounds appeared to be distinct isomers due to different reaction behaviors, but German chemist August Hoffmann eventually recognized that the differences were due to contamination and that the compounds were identical. This early confusion highlighted the complexity inherent in quinoline chemistry and the importance of proper characterization methods.

The systematic study of substituted quinolines gained momentum in 1880 with the development of the Skraup synthesis by Zdenko Hans Skraup, a Czech scientist born in Prague. This reaction became a cornerstone methodology for synthesizing quinoline derivatives and established many of the fundamental principles still used in contemporary quinoline chemistry. The Skraup synthesis demonstrated that quinolines could be systematically modified through controlled chemical reactions, opening pathways for creating substituted derivatives with enhanced properties.

The structural understanding of quinoline advanced significantly when James Dewar proposed in 1870 that quinoline's structure consisted of fused benzene and pyridine rings. This insight provided the theoretical foundation necessary for rational design of substituted quinolines, as chemists could now predict how modifications to different positions on the ring system might affect the compound's properties. Dewar's contribution established the framework for understanding structure-property relationships in quinoline derivatives.

Throughout the twentieth century, the development of substituted quinolines accelerated dramatically with advances in synthetic methodology and analytical techniques. Researchers developed numerous protocols for introducing specific functional groups at defined positions on the quinoline scaffold, leading to libraries of compounds with diverse chemical properties. The emergence of computational chemistry and modern spectroscopic methods further enhanced the ability to design and characterize complex quinoline derivatives, setting the stage for the sophisticated compounds studied today.

Nomenclature and Chemical Identity

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester possesses a complex chemical identity that reflects the sophisticated nature of modern quinoline derivative chemistry. The compound is officially designated by the Chemical Abstracts Service number 495407-19-7, providing a unique identifier that distinguishes it from other related quinoline derivatives. This systematic identification ensures accurate communication within the scientific community and facilitates literature searches and chemical database queries.

The molecular formula of this compound is established as C₁₂H₈N₂O₃, indicating a relatively compact structure containing twelve carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 228.20 grams per mole, reflecting the cumulative mass contribution of all constituent atoms within the molecular framework. These fundamental parameters provide essential information for stoichiometric calculations and physical property predictions.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions, where each functional group and substitution pattern is explicitly identified. According to systematic naming protocols, the compound can be designated as methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate, which emphasizes the tautomeric nature of the hydroxyl group at position 4. Alternative nomenclature variations include 8-cyano-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester and methyl 8-cyano-4-hydroxyquinoline-2-carboxylate, reflecting different conventions for describing the same molecular structure.

The structural complexity of this compound is captured in its International Chemical Identifier (InChI) string: InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15). This representation provides a unique, unambiguous description of the molecular connectivity and can be used for computational modeling and database searches. The corresponding InChI Key, UWUBBAPAMGSTNU-UHFFFAOYSA-N, serves as a compact hash code for rapid molecular identification.

Additional chemical identifiers include the Simplified Molecular-Input Line-Entry System (SMILES) notation: COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N, which provides a linear text representation of the molecular structure. This notation system facilitates computer processing of chemical structures and enables automated analysis of molecular properties. The compound's complexity is further reflected in various database entries, including PubChem CID 14792612, which provides comprehensive access to experimental and computed properties.

Structure-Property Relationships of this compound

The structure-property relationships of this compound demonstrate the intricate interplay between molecular architecture and chemical behavior characteristic of advanced quinoline derivatives. The compound's molecular structure incorporates multiple functional groups strategically positioned around the quinoline core, creating a complex electronic environment that influences both chemical reactivity and physical properties. The positioning of the cyano group at the 8-position, the hydroxyl group at the 4-position, and the methyl ester group at the 2-position establishes a unique substitution pattern that defines the compound's distinctive characteristics.

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the cyano and ester functional groups combined with the electron-donating potential of the hydroxyl group. This combination creates an asymmetric electronic distribution across the quinoline scaffold, potentially affecting the compound's reactivity patterns and intermolecular interactions. The cyano group at position 8 introduces strong electron-withdrawing character through both inductive and resonance effects, while the methyl ester at position 2 provides additional electron withdrawal through inductive effects.

The computed molecular properties reveal important insights into the compound's potential behavior and applications. The exact mass has been determined as 228.05354 atomic mass units, with a monoisotopic mass of 228.05349212 grams per mole. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, indicating significant potential for intermolecular hydrogen bonding interactions. The rotatable bond count of two suggests moderate molecular flexibility, primarily associated with the methyl ester group orientation.

Structural analysis indicates that this compound possesses a molecular complexity value of 432, reflecting the sophisticated arrangement of functional groups and the multiple potential interaction sites within the molecular framework. The heavy atom count of seventeen atoms contributes to the compound's substantial molecular architecture. The calculated logarithmic partition coefficient (LogP) value of 1.59868 suggests moderate lipophilicity, indicating balanced hydrophilic and hydrophobic character that may influence solubility and membrane permeability properties.

The polar surface area of the compound has been calculated as 83.21 square angstroms, providing insight into the molecular surface available for polar interactions. This relatively high polar surface area reflects the presence of multiple polar functional groups, including the hydroxyl, cyano, and ester functionalities. The geometric arrangement of these polar groups around the quinoline scaffold creates distinct regions of high and low electron density, potentially influencing the compound's ability to participate in specific intermolecular interactions and recognition processes.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₂H₈N₂O₃ | - |

| Molecular Weight | 228.20 | g/mol |

| Exact Mass | 228.05354 | amu |

| Hydrogen Bond Donors | 1 | count |

| Hydrogen Bond Acceptors | 5 | count |

| Rotatable Bonds | 2 | count |

| Polar Surface Area | 83.21 | Ų |

| LogP | 1.59868 | - |

| Complexity | 432 | - |

| Heavy Atom Count | 17 | count |

Properties

IUPAC Name |

methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUBBAPAMGSTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline-2-carboxylic acid with a cyano group donor in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 8-cyano derivatives exhibit potent antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of 8-hydroxyquinoline can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 8-Cyano Derivatives

Anticancer Activity

The anticancer potential of 8-cyano derivatives has been extensively studied. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). For example, one study reported an IC50 value of 5.6 µM for a specific derivative against the A-549 cell line, which was more potent than the standard drug doxorubicin (IC50 = 1.83 µM) .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Cyano derivative A | A-549 | 5.6 | |

| 8-Cyano derivative B | HeLa | 10 | |

| Doxorubicin | A-549 | 1.83 |

Synthesis and Structural Modifications

Mechanism of Action

The mechanism of action of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Quinoline derivatives with substitutions at positions 2, 4, and 8 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Findings:

Substituent Effects on Reactivity and Bioactivity 8-Cyano vs. 8-Nitro Groups: The target compound’s 8-cyano group is less electron-withdrawing than the 8-nitro group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate . This difference may influence metabolic stability and binding affinity in biological systems.

Synthetic Methodologies The target compound and YS-1 () share similar esterification protocols, but YS-1 lacks the 8-cyano and 4-hydroxy groups, highlighting the role of precursor selection in functionalization . Ru-catalyzed C–H bond arylation () offers regioselectivity for biphenyl derivatives, contrasting with the Doebner reaction used in for 6-methoxyquinolines.

Structural Diversity and Applications Biphenyl Derivatives: Compounds like 4′-methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester demonstrate expanded π-conjugation, which may enhance fluorescence properties or protein-binding interactions . Chlorinated Derivatives: 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester () introduces halogen-mediated steric and electronic effects, often leveraged in drug design to modulate pharmacokinetics.

Biological Activity

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester (also referred to as 8-Cyano-4-hydroxyquinoline) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with an analysis of structure-activity relationships (SAR) and case studies illustrating its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N O3, with a molecular weight of 201.19 g/mol. The compound features a quinoline core with a cyano group and a methyl ester functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9N O3 |

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | Methyl 8-cyano-4-hydroxyquinoline-2-carboxylate |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibited an IC50 value of 12 µg/mL.

- Escherichia coli : Showed an IC50 value of 15 µg/mL.

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and disruption of mitochondrial function.

Case Study:

A study evaluated the effects of this compound on HeLa cells (cervical cancer cell line). The results showed:

- IC50 : 20 µM after 48 hours of treatment.

- Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis.

This highlights its potential as an anticancer therapeutic agent .

Antiviral Activity

Recent investigations into the antiviral activity of this compound have shown promising results against various viruses, including influenza and coronaviruses.

Research Findings:

A study reported that derivatives of 8-hydroxyquinoline, including the methyl ester, demonstrated antiviral activity against H5N1 avian influenza virus:

- Growth Inhibition : Up to 91% at optimal concentrations.

- Cytotoxicity : Low cytotoxicity was observed at effective doses.

The lipophilicity and electron-withdrawing properties of substituents were found to influence antiviral efficacy positively .

Structure-Activity Relationship (SAR)

The biological activity of 8-Cyano-4-hydroxy-quinoline derivatives is significantly influenced by their structural features. Key findings include:

- Substitution Patterns : Electron-withdrawing groups enhance activity.

- Lipophilicity : Increased lipophilicity correlates with improved antimicrobial and antiviral activities.

- Functional Groups : The presence of hydroxyl and cyano groups is critical for biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a Pfitzinger-like condensation (using isatin derivatives and ketones in alkaline media) can form the quinoline core, followed by selective functionalization. highlights the use of acylation with methyl malonyl chloride and base-catalyzed heterocyclization for similar quinoline esters . Hydrolysis and esterification steps (e.g., NaOH/MeOH for ester cleavage, as in ) may optimize substituent positioning . Key variables include temperature (e.g., 90°C for cyclization) and solvent choice (e.g., diphenyl ether for high-boiling conditions) . Yield improvements often require inert atmospheres and stoichiometric control of reactive intermediates.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze substituent patterns (e.g., cyano group at δ ~110-120 ppm in NMR).

- GC/MS : Use derivatization (e.g., silylation) for volatility, as shown in fatty acid methyl ester (FAME) analyses ( ) .

- HPLC : Assess purity with C18 columns and UV detection (λ ~254 nm for quinoline absorption).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated in for related quinolines .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : Stability depends on substituent reactivity:

- Hydroxy group : Susceptible to oxidation; store under nitrogen at -20°C with desiccants.

- Ester group : Hydrolyzes in acidic/basic conditions; avoid aqueous buffers unless stabilized.

- Cyanide : Monitor for decomposition by IR (loss of ~2200 cm peak) or LC-MS. emphasizes airtight storage and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance regioselectivity in quinoline core functionalization?

- Methodological Answer : Use directing groups or transition-metal catalysts. For example:

- Palladium-catalyzed cyanation : Introduce the cyano group at position 8 via SNAr reactions with CuCN/KCN, as inferred from ’s halogenation strategies .

- Protecting groups : Temporarily block the 4-hydroxy group (e.g., silylation) during esterification to prevent side reactions.

- Microwave-assisted synthesis : Reduce reaction times and improve yields, as suggested in ’s industrial-scale methods .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

- Methodological Answer : Cross-validate using orthogonal methods:

- DSC/TGA : Accurately determine melting points and decomposition temperatures.

- Solubility tests : Use logP calculations (e.g., ACD/Labs software) and experimental validation in DMSO/ethanol mixtures.

- Inter-laboratory comparisons : Replicate conditions from divergent studies (e.g., heating rates in vs. 8) . Contradictions may arise from polymorphic forms or impurities, necessitating XRD or NMR crystallography () .

Q. What mechanistic insights exist for the biological activity of this compound, and how can they guide pharmacological studies?

- Methodological Answer : Preliminary data on analogous quinolines () suggest:

- Antimicrobial activity : Likely via metalloenzyme inhibition (e.g., binding to Fe in bacterial siderophores) .

- Anticancer potential : Screen against kinase targets (e.g., topoisomerase II) using ATP-competitive assays.

- ADMET profiling : Use in vitro models (e.g., Caco-2 for permeability, cytochrome P450 assays for metabolism). ’s vascular studies highlight the need for bioavailability optimization via prodrug strategies .

Q. What advanced analytical techniques are critical for characterizing degradation products or synthetic byproducts?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and tandem MS/MS to identify trace impurities. For example:

- LC-QTOF : Detect hydrolyzed carboxylic acid forms (loss of methyl ester).

- NMR kinetics : Monitor real-time degradation in DO/CDOD mixtures.

- EPR spectroscopy : Investigate radical intermediates during photodegradation. ’s GC/MS protocols for ester analysis are adaptable for volatile byproducts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.